2-(2-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is often used as a building block in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chloro-3-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: None required
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control
Purification: Crystallization or chromatography to obtain high-purity product
Quality Control: NMR, HPLC, and mass spectrometry to confirm the structure and purity of the compound
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.
Oxidation: Conversion to the corresponding boronic acid using hydrogen peroxide or other oxidizing agents.
Reduction: Reduction of the nitro group to an amino group using reducing agents like tin(II) chloride or iron powder.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or toluene).
Oxidation: Hydrogen peroxide in aqueous or organic solvent.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds
Oxidation: 2-(2-Chloro-3-nitrophenyl)boronic acid
Reduction: 2-(2-Chloro-3-aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Scientific Research Applications
2-(2-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and materials science for the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-3-nitrophenyl)methanol
- 2-Chloro-3-nitroaniline
- 2-(2-Chloro-3-nitrophenyl)acetic acid
Uniqueness
2-(2-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester functionality, which provides versatility in cross-coupling reactions. The presence of the nitro group also allows for further functionalization through reduction or substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H15BClNO4 |
---|---|
Molecular Weight |
283.52 g/mol |
IUPAC Name |
2-(2-chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H15BClNO4/c1-11(2)12(3,4)19-13(18-11)8-6-5-7-9(10(8)14)15(16)17/h5-7H,1-4H3 |
InChI Key |
WTVQKEYFXXRKCT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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